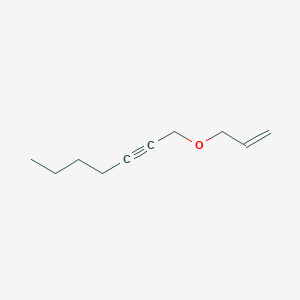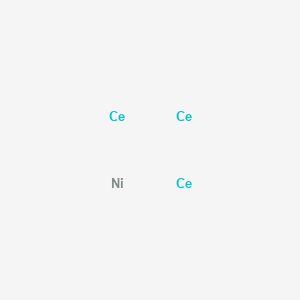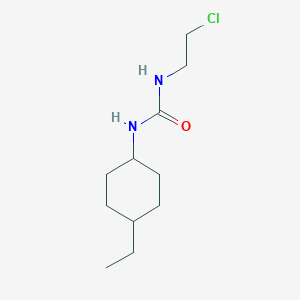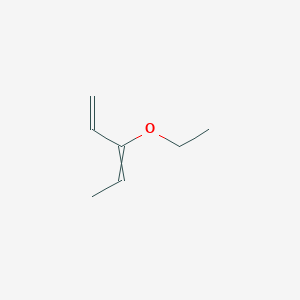
3-Ethoxypenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxypenta-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structural feature imparts unique chemical properties to the compound, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypenta-1,3-diene can be achieved through several methods. One common approach involves the olefination of aldehydes. For instance, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes to produce terminal 1,3-dienes with high selectivity for the E-isomer . Another method involves the use of Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, yielding (E)-1,3-dienes with excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of 1,3-dienes, including this compound, often relies on large-scale olefination reactions. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxypenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Radical Addition: Radical addition reactions are also common, where radicals add to the double bonds of the diene.
Cycloaddition: The Diels-Alder reaction is a notable example, where this compound can react with dienophiles to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides, halogens, and various dienophiles. Reaction conditions often involve specific temperatures and solvents to control the reaction pathways and product distributions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with hydrogen halides can yield both 1,2- and 1,4-addition products, while cycloaddition reactions can produce cyclic compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Ethoxypenta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets and pathways depend on the specific reaction. For example, in electrophilic addition reactions, the compound forms carbocation intermediates that can undergo further transformations . In cycloaddition reactions, the diene system interacts with dienophiles to form cyclic products through a concerted mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethoxypenta-1,3-diene include other conjugated dienes such as:
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Chloroprene (2-Chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also impart different physical and chemical properties, making it useful in specific applications where other dienes may not be suitable.
Propriétés
Numéro CAS |
32377-23-4 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-ethoxypenta-1,3-diene |
InChI |
InChI=1S/C7H12O/c1-4-7(5-2)8-6-3/h4-5H,1,6H2,2-3H3 |
Clé InChI |
ZGNCPWAGDPPZSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


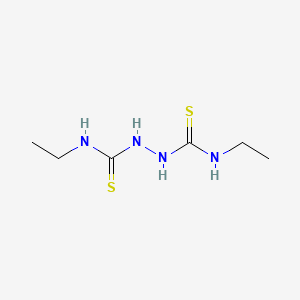

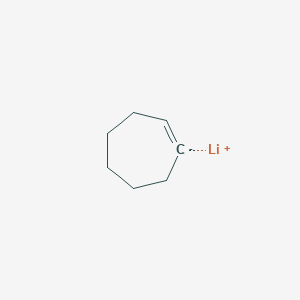

![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


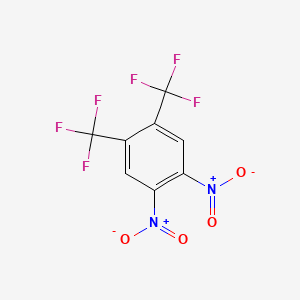
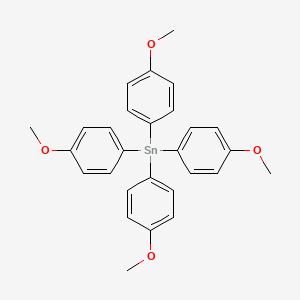
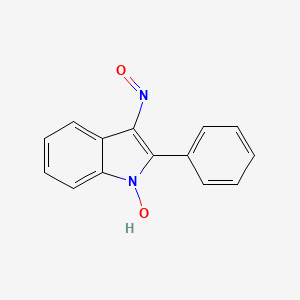
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
